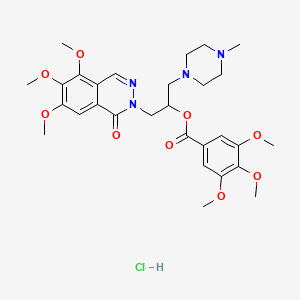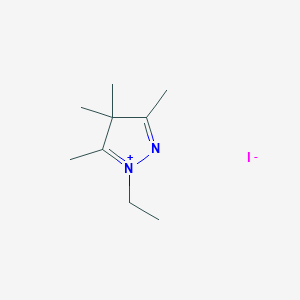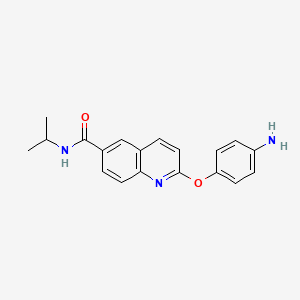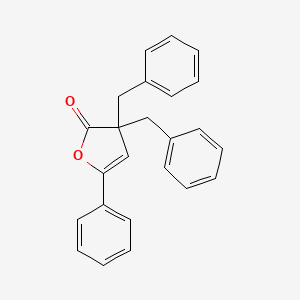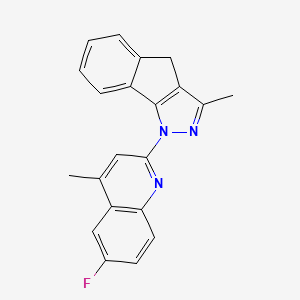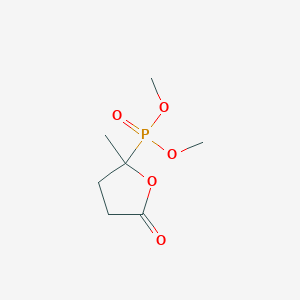
2,7-Dimethylquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7 and two ketone groups at positions 5 and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-5,8-dione typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. The key steps include the condensation of aniline derivatives with ketones followed by cyclization and oxidation processes. For instance, the reaction of 2,7-dimethylaniline with 1,3-diketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production. Light-induced oxygenation of 8-hydroxyquinoline is another method that has been explored for the preparation of quinoline-5,8-diones .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol compounds .
Aplicaciones Científicas De Investigación
2,7-Dimethylquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound exhibits significant anticancer, antimalarial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s ability to form complexes with transition metals makes it useful in material science and catalysis.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form complexes with metals also plays a role in its biological activity, affecting the redox state and signaling pathways within cells .
Comparación Con Compuestos Similares
Quinoline-5,8-dione: Shares the quinoline core structure but lacks the methyl groups at positions 2 and 7.
2,3-Dimethylquinoline-5,8-dione: Similar structure with methyl groups at different positions.
8-Hydroxyquinoline: A precursor in the synthesis of quinoline-5,8-diones with hydroxyl functionality.
Uniqueness: 2,7-Dimethylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
Propiedades
Número CAS |
64636-84-6 |
|---|---|
Fórmula molecular |
C11H9NO2 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
Clave InChI |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


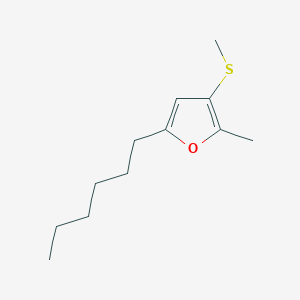
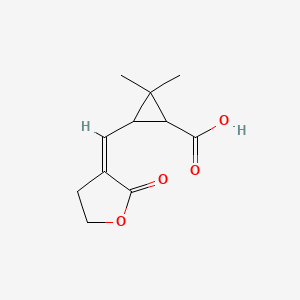

![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
